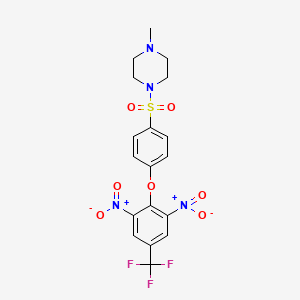

1-((4-(2,6-Dinitro-4-(trifluoromethyl)phenoxy)phenyl)sulfonyl)-4-methylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]sulfonyl-4-methylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N4O7S/c1-22-6-8-23(9-7-22)33(30,31)14-4-2-13(3-5-14)32-17-15(24(26)27)10-12(18(19,20)21)11-16(17)25(28)29/h2-5,10-11H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHDXVGIMTZMKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((4-(2,6-Dinitro-4-(trifluoromethyl)phenoxy)phenyl)sulfonyl)-4-methylpiperazine (CAS No. 338962-19-9) is a synthetic organic molecule with potential biological activity. Its complex structure incorporates a sulfonamide linkage and a piperazine moiety, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : C18H17F3N4O7S

- Molecular Weight : 490.41 g/mol

Structural Features

The compound features:

- A dinitrophenyl group with trifluoromethyl substitution, enhancing its lipophilicity.

- A sulfonyl group that may facilitate interactions with biological targets.

- A piperazine ring, known for its role in various pharmacological agents.

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

- Antimicrobial Activity : The presence of electron-withdrawing groups (like trifluoromethyl and nitro groups) can enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit enzymes critical for bacterial growth, such as dihydropteroate synthase in the folate biosynthesis pathway.

Antimicrobial Evaluation

In vitro studies have demonstrated that similar compounds exhibit significant antimicrobial activity against various strains of bacteria, including:

- Staphylococcus aureus

- Methicillin-resistant Staphylococcus aureus (MRSA)

For instance, compounds with the trifluoromethyl group have shown enhanced activity against MRSA with minimum inhibitory concentrations (MICs) lower than standard antibiotics .

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| Compound A | S. aureus | 5.08 ± 0.4 |

| Compound B | MRSA | 10.2 ± 1.0 |

Case Studies

- Study on Anti-Tuberculosis Activity : A series of derivatives related to the compound were tested for their ability to inhibit Mycobacterium tuberculosis. The results indicated that modifications at the phenyl ring significantly impacted potency, with certain substitutions leading to nanomolar affinities .

- Evaluation of Anti-inflammatory Properties : In a separate study, compounds similar to this structure were assessed for their anti-inflammatory effects in cellular models, showing a reduction in pro-inflammatory cytokine production .

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial for understanding the therapeutic potential of any compound:

- Absorption : Compounds with similar structures have shown good oral bioavailability.

- Distribution : High lipophilicity suggests effective tissue penetration.

- Metabolism : Likely metabolized via cytochrome P450 pathways.

- Excretion : Primarily renal excretion expected due to the polar nature of sulfonamide groups.

- Toxicity : Initial screenings indicate low cytotoxicity against mammalian cell lines at therapeutic doses .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 1-((4-(2,6-Dinitro-4-(trifluoromethyl)phenoxy)phenyl)sulfonyl)-4-methylpiperazine exhibit significant antimicrobial properties. In particular, studies have focused on the inhibition of bacterial enzymes critical for cell wall synthesis. For instance, inhibitors targeting Mur enzymes in Mycobacterium tuberculosis have been explored for their potential to combat tuberculosis .

Case Study:

A study investigating the structure-activity relationship of various sulfonamide derivatives found that modifications similar to those present in this compound enhanced antibacterial activity against resistant strains of bacteria .

Anti-Cancer Properties

The compound has also been evaluated for its potential anti-cancer effects. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

In vitro studies demonstrated that derivatives of piperazine compounds can inhibit the growth of cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to the interference with DNA synthesis and repair pathways .

Neurological Research

This compound has been investigated for its effects on neurotransmitter systems. Compounds with similar piperazine structures are known to modulate serotonin and dopamine receptors, which could be beneficial in treating mood disorders.

Case Study:

Research has shown that certain piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), leading to potential applications in treating depression and anxiety disorders .

Toxicological Considerations

Given the presence of nitro and trifluoromethyl groups in its structure, the compound may exhibit varying degrees of toxicity. It is crucial to evaluate these properties through rigorous testing to ensure safety for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-((4-(2,6-Dinitro-4-(trifluoromethyl)phenoxy)phenyl)sulfonyl)-4-methylpiperazine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves sequential steps:

Nitro and trifluoromethyl group introduction : Electrophilic aromatic substitution using HNO₃/H₂SO₄ for nitration, followed by trifluoromethylation via Ullmann coupling or radical methods .

Sulfonylation : Reacting the phenoxy intermediate with 4-(methylpiperazine)sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%) .

- Optimization : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry (1:1.2 molar ratio for sulfonylation) and use anhydrous solvents to suppress side reactions. Yields range from 45–65% depending on nitro group stability .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, particularly given its nitro and sulfonyl functional groups?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for the methylpiperazine moiety (δ 2.3–3.1 ppm for N–CH₃ and piperazine protons) and aromatic protons (δ 7.5–8.5 ppm). The sulfonyl group deshields adjacent aromatic protons .

- IR Spectroscopy : Confirm sulfonyl (S=O stretch at 1150–1250 cm⁻¹) and nitro groups (asymmetric NO₂ stretch at 1520–1560 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z ~537) and isotopic patterns from trifluoromethyl (³⁷Cl isotope clusters) .

- X-ray Crystallography : Resolve conformational details (e.g., piperazine chair conformation and dihedral angles between aromatic rings) .

Advanced Research Questions

Q. How can researchers analyze the impact of the trifluoromethyl and nitro substituents on the compound’s electronic configuration and reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Computational Studies : Use density functional theory (DFT) to calculate electron density maps and Fukui indices. The trifluoromethyl group is electron-withdrawing, reducing electron density on the phenoxy ring, while nitro groups enhance electrophilicity at the para position .

- Kinetic Experiments : Compare reaction rates with analogs lacking nitro/CF₃ groups in SNAr reactions (e.g., with amines or thiols). Hammett plots can quantify substituent effects .

- Spectroscopic Monitoring : Track intermediates via in-situ ¹⁹F NMR to assess CF₃ group stability under acidic/basic conditions .

Q. What strategies are recommended for resolving contradictory bioactivity data observed in antimicrobial assays across different studies?

- Methodological Answer :

- Dose-Response Validation : Conduct MIC (minimum inhibitory concentration) assays in triplicate against standardized bacterial strains (e.g., S. aureus ATCC 29213) using broth microdilution .

- Purity Verification : Ensure compound purity (>95%) via HPLC and elemental analysis. Impurities (e.g., unreacted nitro precursors) may skew results .

- Orthogonal Assays : Cross-validate using disk diffusion and time-kill assays. For example, discrepancies in antifungal activity may arise from spore vs. hyphal stage susceptibility .

- Structural-Activity Analysis : Compare analogs (e.g., replacing CF₃ with Cl or MeO) to isolate substituent effects on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.